1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene is a fluorinated organic compound with the molecular formula C10H12FIO and a molecular weight of 294.10 g/mol . This compound is characterized by the presence of a fluorine atom, an iodine atom, and a methoxypropan-2-yl group attached to a benzene ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Fluorination: Introduction of the fluorine atom to the benzene ring using a fluorinating agent such as Selectfluor.
Methoxypropan-2-yl Group Addition:
Chemical Reactions Analysis
1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction:
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene involves its interaction with molecular targets through various chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions.
Comparison with Similar Compounds
1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene can be compared with other similar compounds, such as:
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a methoxypropan-2-yl group.
1-Fluoro-2-iodo-4-methylbenzene: This compound has a methyl group instead of a methoxypropan-2-yl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H12FIO |
---|---|
Molecular Weight |
294.10 g/mol |
IUPAC Name |
1-fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene |
InChI |
InChI=1S/C10H12FIO/c1-10(7-12,13-2)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 |
InChI Key |
NXJBGHSANGKFRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CI)(C1=CC=CC=C1F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.